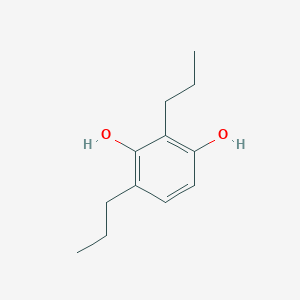
4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide: is a chemical compound with the molecular formula C14H18ClNO It is known for its unique structure, which includes a butanamide backbone with a 4-chloro substituent and a 1,2,3,4-tetrahydro-1-naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide typically involves the reaction of 1,2,3,4-tetrahydro-1-naphthalenylamine with 4-chlorobutanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
-
Starting Materials:
- 1,2,3,4-tetrahydro-1-naphthalenylamine
- 4-chlorobutanoyl chloride
-
Reaction Conditions:
- Anhydrous solvent (e.g., dichloromethane)
- Base (e.g., triethylamine) to neutralize the hydrochloric acid formed
- Temperature: Typically carried out at room temperature
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide can undergo various chemical reactions, including:
-
Substitution Reactions:
- The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
-
Oxidation and Reduction:
- The compound can be oxidized or reduced depending on the reagents used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding carboxylic acids.
-
Hydrolysis:
- Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products:
- Substitution products with various nucleophiles.
- Oxidized products such as carboxylic acids.
- Hydrolysis products including carboxylic acids and amines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for potential pharmacological properties.
- May serve as a lead compound for the development of new therapeutic agents.
Industry:
- Potential applications in the development of specialty chemicals.
- Used in research and development for new materials and compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparison with Similar Compounds
- Butanamide, 4-chloro-N-(4-iodophenyl)-
- Butanamide, 4-chloro-N-(4-methylphenyl)-
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the butanamide backbone. While 4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide has a tetrahydronaphthalenyl group, similar compounds may have different aromatic or aliphatic substituents.
- Reactivity: The presence of different substituents can significantly influence the reactivity and chemical behavior of the compounds.
- Applications: Each compound may have unique applications based on its structure and reactivity. For example, the tetrahydronaphthalenyl group may impart specific biological activity that is not present in other similar compounds.
Properties
CAS No. |
824958-25-0 |
|---|---|
Molecular Formula |
C14H18ClNO |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
4-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)butanamide |
InChI |
InChI=1S/C14H18ClNO/c15-10-4-9-14(17)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,5,7,13H,3-4,6,8-10H2,(H,16,17) |
InChI Key |
DLKQELCYUOVPNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(5-Chloropyridin-2-yl)oxy]-2-methylpropanoic acid](/img/structure/B8740755.png)


![3-[1-(4-Bromo-phenyl)-1H-[1,2,3]triazol-4-yl]-1H-indazole](/img/structure/B8740770.png)

![2-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8740779.png)


![3-(Benzo[b]thiophen-3-yl)-3-hydroxypropanenitrile](/img/structure/B8740801.png)


